1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

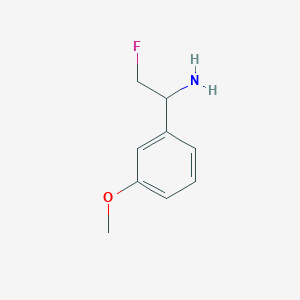

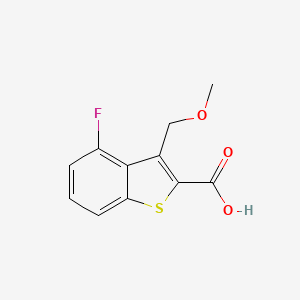

The compound “1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Applications De Recherche Scientifique

Synthesis and Structural Characterization

The synthesis and structural characterization of pyrrolidine derivatives form a crucial aspect of scientific research, providing foundational knowledge for further applications. Studies have shown various methods for synthesizing pyrrolidine derivatives, highlighting their structural diversity and potential for various applications. For example, research on the synthesis of pyrrolidines via 1,3-dipolar cycloadditions demonstrates the versatility of these compounds in creating enantiomerically pure pyrrolidines with varied configurations, showing the importance of stereochemistry in their synthesis (Oliveira Udry et al., 2014). Another study on the synthesis, structural characterization, and theoretical studies of a new pyrrole derivative for corrosion inhibition showcases the structural analysis and potential industrial applications of these compounds (Louroubi et al., 2019).

Catalytic Behavior and Polymerization

Pyrrolidine derivatives have shown significant promise in catalysis and polymerization processes. The research on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands illustrates the role of pyrrolidine derivatives in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide, offering insights into their catalytic capabilities and potential for creating biodegradable polymers (Wang et al., 2012).

Potential for New Materials

The development of new materials, such as conducting polymers, highlights another application of pyrrolidine derivatives. Research on poly[bis(pyrrol-2-yl)arylenes] indicates the use of pyrrolidine derivatives in the synthesis of conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. This suggests their potential in electronic and optoelectronic devices due to their stability and conductive properties (Sotzing et al., 1996).

Orientations Futures

Propriétés

IUPAC Name |

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-21-16-6-5-14(9-17(16)22-2)10-18(20)19-8-7-15(11-19)23-12-13-3-4-13/h5-6,9,13,15H,3-4,7-8,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUJSWVDQILKCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OCC3CC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-4-[chloro(difluoro)methyl]benzene](/img/structure/B2675047.png)

![1-benzyl-3-[(2,5-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2675051.png)

![6-phenyl-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2675056.png)

![Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2675058.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2675060.png)

![N-benzyl-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2675062.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-{[(furan-2-yl)methyl]amino}benzoate](/img/structure/B2675065.png)

![Ethyl 7-methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2675068.png)